N-[3-(2-methyl-1H-indol-3-yl)propyl]cyclohexanamine
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Overview
Description
N-[3-(2-methyl-1H-indol-3-yl)propyl]cyclohexanamine is an organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a cyclohexanamine group attached to a propyl chain, which is further connected to a 2-methylindole moiety. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methyl-1H-indol-3-yl)propyl]cyclohexanamine typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions.
Amine Formation: The final step involves the reaction of the alkylated indole with cyclohexylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methyl-1H-indol-3-yl)propyl]cyclohexanamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds, and other electrophiles.
Major Products Formed
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitro-substituted indoles.
Scientific Research Applications
N-[3-(2-methyl-1H-indol-3-yl)propyl]cyclohexanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(2-methyl-1H-indol-3-yl)propyl]cyclohexanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity.
Pathways Involved: The compound can affect signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with anti-inflammatory properties.
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide: Known for its antiproliferative activities against cancer cell lines.
Uniqueness
N-[3-(2-methyl-1H-indol-3-yl)propyl]cyclohexanamine is unique due to its specific structural features, such as the cyclohexanamine group and the 2-methyl substitution on the indole ring. These structural elements contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C18H26N2 |
---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
N-[3-(2-methyl-1H-indol-3-yl)propyl]cyclohexanamine |
InChI |
InChI=1S/C18H26N2/c1-14-16(17-10-5-6-12-18(17)20-14)11-7-13-19-15-8-3-2-4-9-15/h5-6,10,12,15,19-20H,2-4,7-9,11,13H2,1H3 |
InChI Key |
LRYLEYXCCZSAPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCCNC3CCCCC3 |
Origin of Product |
United States |
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